

# Spectroscopic data (NMR, IR, Mass Spec) of 2-Methylpyrimidine-4-carboxylic acid

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## Compound of Interest

**Compound Name:** 2-Methylpyrimidine-4-carboxylic acid

**Cat. No.:** B081449

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An In-depth Technical Guide to the Spectroscopic Characterization of **2-Methylpyrimidine-4-carboxylic Acid**

## Introduction

In the landscape of pharmaceutical and materials science research, the precise structural elucidation of heterocyclic compounds is paramount. **2-Methylpyrimidine-4-carboxylic acid** ( $C_6H_6N_2O_2$ ) serves as a vital heterocyclic building block, whose derivatives are integral to the development of novel therapeutic agents and functional materials.<sup>[1][2]</sup> The absolute confirmation of its molecular structure is the foundational step for any downstream application, ensuring purity, predicting reactivity, and guaranteeing the integrity of subsequent research.

This technical guide provides a comprehensive, multi-technique spectroscopic analysis of **2-Methylpyrimidine-4-carboxylic acid**. Moving beyond a simple presentation of data, we will delve into the causality behind experimental choices and the logic of spectral interpretation, reflecting a field-proven approach to structural characterization. This document is designed to serve as a robust reference for researchers, scientists, and drug development professionals who require a deep and practical understanding of this molecule's spectroscopic signature.

## Molecular Structure and Spectroscopic Overview

The structural identity of a molecule is defined by the connectivity of its atoms and the electronic environment surrounding them. Spectroscopic techniques act as non-destructive

probes of these features. For **2-Methylpyrimidine-4-carboxylic acid**, we employ a synergistic combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique and complementary piece of the structural puzzle, and together, they create a self-validating system of analysis.

The core structure consists of a pyrimidine ring, which is an aromatic six-membered heterocycle containing two nitrogen atoms. This ring is substituted with a methyl group at the C2 position and a carboxylic acid group at the C4 position.

Caption: Molecular Structure of **2-Methylpyrimidine-4-carboxylic acid**

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. We will examine both  $^1\text{H}$  and  $^{13}\text{C}$  NMR data.

### $^1\text{H}$ NMR Spectroscopy

Proton NMR provides information on the number of distinct proton environments and their neighboring protons.

Experimental Protocol:

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Methylpyrimidine-4-carboxylic acid** in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>). The choice of DMSO-d<sub>6</sub> is deliberate; its ability to form hydrogen bonds helps in solubilizing the carboxylic acid, and the acidic proton of the COOH group is often observable as a broad singlet, which might otherwise be lost due to rapid exchange with protic solvents like D<sub>2</sub>O.[3]
- Instrument: Varian INOVA 600 MHz spectrometer or equivalent.
- Acquisition: Acquire data at 25 °C. A standard pulse sequence is used with a sufficient relaxation delay (e.g., 5 seconds) to ensure accurate integration. Tetramethylsilane (TMS) is used as an internal standard ( $\delta$  0.00 ppm).

Data Presentation & Interpretation:

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Assignment	Causality & Field Insights
~13.0 - 14.0	Broad Singlet	COOH	The carboxylic acid proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and hydrogen bonding. Its signal is typically broad and appears far downfield, a characteristic signature.[3][4][5][6]
~8.9 - 9.1	Doublet	H5	This proton is on a carbon (C5) adjacent to a nitrogen atom and the electron-withdrawing carboxylic acid group, resulting in a significant downfield shift into the aromatic region. It is split by the neighboring H6 proton.
~7.6 - 7.8	Doublet	H6	This proton (on C6) is also in the aromatic region but is generally less deshielded than H5. It is coupled to the H5 proton, resulting in a doublet.
~2.7 - 2.8	Singlet	CH <sub>3</sub>	The methyl protons are attached to the pyrimidine ring at C2.

They are in a relatively shielded environment compared to the ring protons and appear as a sharp singlet as there are no adjacent protons to cause splitting.

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Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data for **2-Methylpyrimidine-4-carboxylic acid** in DMSO-d<sub>6</sub>.

## $^{13}\text{C}$ NMR Spectroscopy

Carbon-13 NMR spectroscopy provides a map of the unique carbon atoms within the molecule.

Experimental Protocol:

- Sample Preparation: The same sample prepared for  $^1\text{H}$  NMR analysis is used.
- Instrument: Varian INOVA 600 MHz spectrometer operating at 150 MHz for  $^{13}\text{C}$ .
- Acquisition: Data is acquired using a standard proton-decoupled pulse sequence. This technique removes C-H coupling, resulting in a spectrum where each unique carbon atom appears as a single line, simplifying interpretation.<sup>[7]</sup> Chemical shifts are referenced to the DMSO-d<sub>6</sub> solvent peak ( $\delta$  39.5 ppm).

Data Presentation & Interpretation:

Chemical Shift ( $\delta$ , ppm)	Assignment	Causality & Field Insights
~165 - 170	C=O	The carbonyl carbon of the carboxylic acid is highly deshielded due to the direct attachment of two electronegative oxygen atoms. Its chemical shift is characteristic of carboxylic acids and esters. <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[8]</a>
~160 - 165	C2	This pyrimidine carbon is bonded to two nitrogen atoms and the methyl group. The influence of the two nitrogens results in a significant downfield shift.
~155 - 160	C4	The C4 carbon is attached to a nitrogen atom and the electron-withdrawing carboxylic acid group, causing it to be significantly deshielded.
~150 - 155	C6	This carbon is part of the aromatic ring and is deshielded, appearing in the typical range for $sp^2$ carbons in a heterocyclic system.
~120 - 125	C5	The C5 carbon, bonded to a hydrogen, typically appears at a more upfield position relative to the other ring carbons that are adjacent to nitrogen atoms.
~20 - 25	CH <sub>3</sub>	The $sp^3$ -hybridized methyl carbon is significantly shielded

and appears in the typical upfield aliphatic region.

Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data for **2-Methylpyrimidine-4-carboxylic acid**.

## Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups, providing a molecular "fingerprint." It is exceptionally useful for identifying the presence of key functional groups like carbonyls and hydroxyls.

Experimental Protocol:

- Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. This method requires minimal sample preparation and yields high-quality spectra.
- Instrument: A Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two.
- Acquisition: The spectrum is recorded from 4000 to 400  $\text{cm}^{-1}$ . A background spectrum of the clean ATR crystal is taken first and automatically subtracted from the sample spectrum.

Data Presentation & Interpretation:

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group	Causality & Field Insights
2500 - 3300 (very broad)	O-H stretch	Carboxylic Acid	This exceptionally broad absorption is the hallmark of a hydrogen-bonded carboxylic acid dimer and is one of the most recognizable features in an IR spectrum.[4] [8][9][10]
~1700 - 1730 (strong, sharp)	C=O stretch	Carboxylic Acid	The strong, sharp peak in this region confirms the presence of the carbonyl group. Its position indicates it is part of a conjugated carboxylic acid.[8][11]
~1570 - 1620	C=N stretch	Pyrimidine Ring	These absorptions are characteristic of the carbon-nitrogen double bonds within the pyrimidine ring. [11]
~1450 - 1600	C=C stretch	Pyrimidine Ring	Aromatic C=C stretching vibrations from the pyrimidine ring appear in this region.[11]
2850 - 3000	C-H stretch	Methyl Group	These absorptions correspond to the stretching vibrations of the C-H bonds in the methyl group.

Table 3: Characteristic IR Absorption Bands for **2-Methylpyrimidine-4-carboxylic acid**.

## Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers insights into its structure through the analysis of fragmentation patterns.

### Experimental Protocol:

- **Sample Preparation:** The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1  $\mu$ g/mL).
- **Instrument:** A high-resolution mass spectrometer, such as a Waters Xevo G2-XS QToF, using Electrospray Ionization (ESI) in positive or negative mode. ESI is a soft ionization technique that is well-suited for polar molecules and often yields a prominent molecular ion peak.
- **Acquisition:** The sample is infused into the source, and data is collected over a mass range of m/z 50-500.

### Data Presentation & Interpretation:

The molecular formula  $C_6H_6N_2O_2$  gives an exact mass of 138.0429 Da.[\[12\]](#)

m/z Value	Proposed Fragment	Causality & Field Insights
139.0502	$[M+H]^+$	The protonated molecular ion is often the base peak in ESI positive mode, confirming the molecular weight.
138.0429	$[M]^+$	The molecular ion peak in techniques like Electron Ionization (EI).
121.0498	$[M-OH]^+$ or $[M+H-H_2O]^+$	Loss of a hydroxyl radical or a molecule of water from the protonated parent ion is a common fragmentation for carboxylic acids.
93.0447	$[M-COOH]^+$	Loss of the entire carboxylic acid group as a radical is a significant fragmentation pathway, indicating the presence of this functional group. <a href="#">[13]</a>

Table 4: Predicted High-Resolution Mass Spectrometry Data for **2-Methylpyrimidine-4-carboxylic acid**.

Figure 2. Proposed Mass Spectrometry Fragmentation Pathway

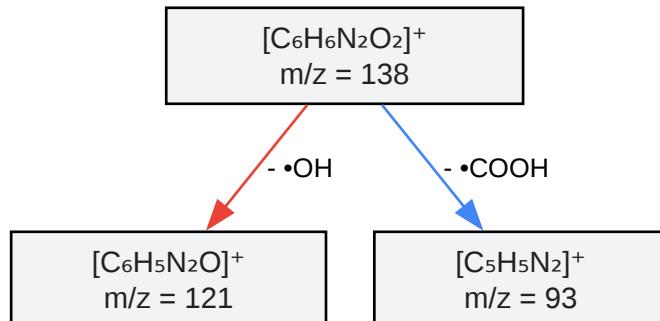
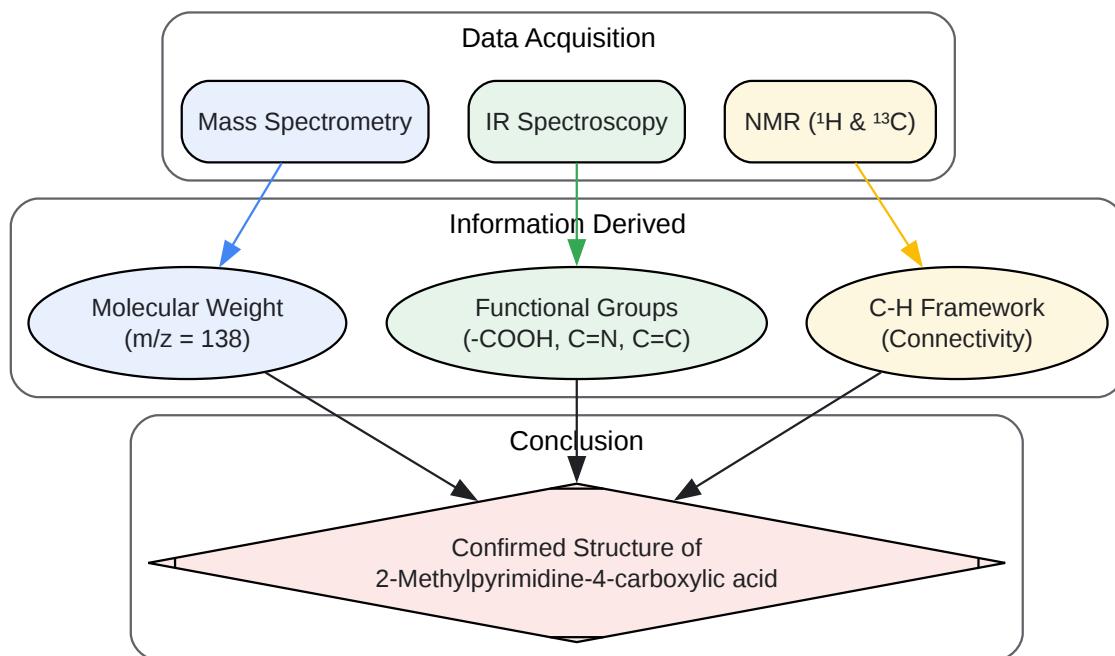


Figure 3. Integrated Spectroscopic Analysis Workflow

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